

A Comparative Analysis of Human and Mouse MUC5AC: Sequence, Function, and Regulation

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This guide provides a comprehensive comparison of the human MUC5AC and mouse Muc5ac proteins, critical components of the mucus barrier in the respiratory and gastrointestinal tracts. Understanding the similarities and differences between the human and murine orthologs is essential for translating findings from mouse models of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), to human pathophysiology and for the development of novel therapeutics. This document summarizes key sequence and functional data, details relevant experimental protocols, and visualizes important signaling pathways.

Sequence and Structural Comparison

Human MUC5AC and mouse Muc5ac are large, gel-forming mucin glycoproteins that share a conserved domain architecture. Both proteins are characterized by a large central region containing tandem repeats rich in proline, threonine, and serine (PTS domains), which are heavily O-glycosylated. This central region is flanked by N- and C-terminal domains containing von Willebrand factor (vWF) type D and C domains, cysteine-rich domains, and a C-terminal cystine knot (CK) domain, which are crucial for polymerization.^[1]

While the overall domain structure is similar, there are notable differences in the primary amino acid sequences, which may contribute to functional distinctions. A protein sequence alignment of the canonical human MUC5AC (NCBI Accession: NP_001291288.1) and mouse Muc5ac (NCBI Accession: NP_034974.2) reveals key quantitative differences.

Feature	Human MUC5AC	Mouse Muc5ac
NCBI Protein Accession	NP_001291288.1	NP_034974.2
Amino Acid Length	5654	3455
Molecular Weight (approx.)	~585 kDa	~368 kDa
Overall Sequence Identity	45.33%	45.33%
Overall Sequence Similarity	60%	60%
Gaps in Alignment	32%	32%
Location of Gene	Chromosome 11p15.5[1][2]	Chromosome 7 F5[2]

Table 1: Comparison of Human and Mouse MUC5AC Protein Sequences.

The significant difference in amino acid length is largely attributable to the variable number of tandem repeats (VNTRs) in the central PTS domain. The murine N-terminal and C-terminal regions show striking similarities with human MUC5AC.[1]

Functional Comparison in the Respiratory Tract

Both human MUC5AC and mouse Muc5ac are major components of the mucus layer in the respiratory tract, providing a protective barrier against pathogens and inhaled particles.[2] However, their expression patterns and roles in disease pathogenesis exhibit important distinctions.

In healthy human airways, MUC5AC is predominantly expressed in goblet cells of the surface epithelium of the large airways. In contrast, healthy mice have very few MUC5AC-expressing cells in their airway epithelium.[3] However, in response to allergic inflammation and other stimuli, Muc5ac expression is strongly induced in mouse airway epithelial cells.

Function/Characteristic	Human	Mouse
Primary Secretory Cells	Goblet cells in large airways	Club cells (upon stimulation)[4]
Role in Allergic Asthma	Increased expression is a hallmark of type 2-high asthma.[4] Contributes to mucus hypersecretion.	Essential for the development of airway hyperreactivity (AHR) in ovalbumin-induced asthma models.[5]
Response to IL-13	Consistently upregulates MUC5AC expression in airway epithelial cells.[4][6]	Induces robust Muc5ac expression and goblet cell metaplasia.[4]
Contribution to Mucus Plugs	A major component of mucus plugs in severe asthma.	Critical for the formation of mucus plugs that lead to airway obstruction in allergic asthma models.[5]

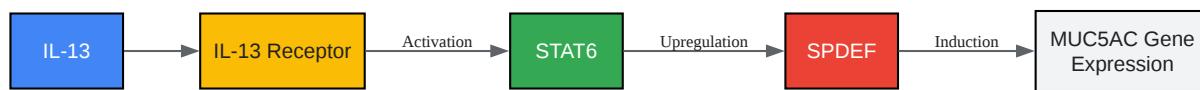
Table 2: Functional Comparison of Human MUC5AC and Mouse Muc5ac in the Respiratory Tract.

Regulation of MUC5AC Expression

The expression of MUC5AC is tightly regulated by a complex network of signaling pathways, with notable similarities between humans and mice, particularly in response to inflammatory and environmental stimuli.

IL-13 Signaling Pathway

Interleukin-13 (IL-13), a key cytokine in type 2 inflammation, is a potent inducer of MUC5AC expression in both human and mouse airway epithelial cells.[4][6] The signaling cascade involves the activation of the STAT6 transcription factor, which in turn upregulates the expression of SAM-pointed domain-containing Ets-like factor (SPDEF), a master regulator of goblet cell differentiation and mucin gene expression.[7][8]



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IL-13 signaling pathway leading to MUC5AC expression.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical regulator of MUC5AC expression, particularly in response to environmental insults like cigarette smoke. [9] In both human and mouse airway epithelial cells, activation of EGFR by its ligands, such as TGF- α , triggers a downstream cascade involving the Ras/Raf/MEK/ERK pathway, ultimately leading to the activation of transcription factors like Sp1 that drive MUC5AC gene expression. [9]

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EGFR signaling pathway for MUC5AC induction.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Mouse Model

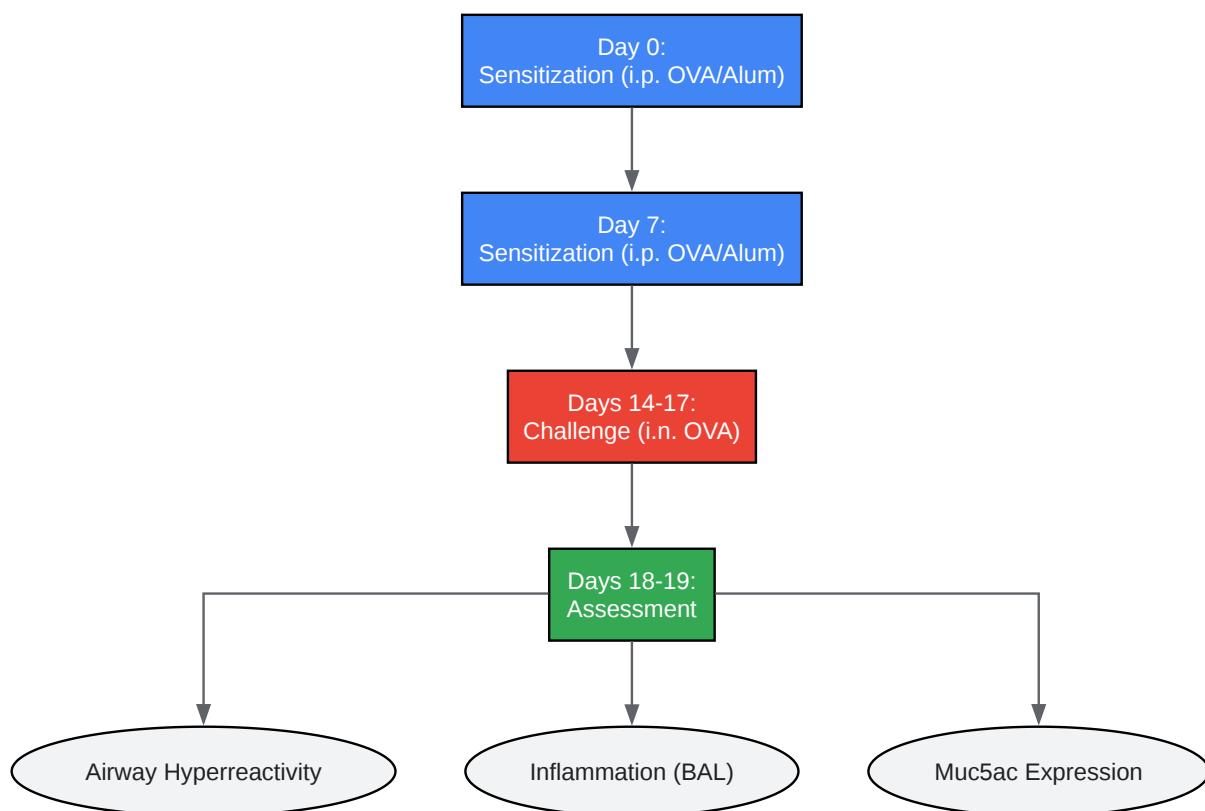
This model is widely used to study the mechanisms of allergic airway inflammation and the role of Muc5ac.

Materials:

- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (Alum) (Sigma-Aldrich)
- Sterile saline (0.9% NaCl)
- Anesthetics (e.g., ketamine/xylazine cocktail)

Procedure:

- Sensitization: On days 0 and 7, intraperitoneally (i.p.) inject mice with 50 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
- Challenge: On days 14, 15, 16, and 17, challenge the mice by intranasal (i.n.) instillation of 10 µg of OVA in 50 µL of sterile saline under light anesthesia. Control mice receive saline only.
- Assessment: 24-48 hours after the final challenge, assess airway hyperreactivity, inflammation (e.g., by bronchoalveolar lavage), and Muc5ac expression (e.g., by immunohistochemistry or qRT-PCR).



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Workflow for the ovalbumin-induced asthma model.

Immunofluorescence Staining for MUC5AC in Lung Tissue

This protocol allows for the visualization and localization of MUC5AC/Muc5ac protein in lung tissue sections.

Materials:

- Paraffin-embedded or frozen lung tissue sections (5 μ m)
- Primary antibody: anti-MUC5AC (e.g., clone 45M1, Thermo Fisher Scientific, Cat# MA5-12178)
- Fluorescently labeled secondary antibody
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- DAPI for nuclear counterstaining
- Mounting medium

Procedure:

- Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
- Permeabilization: If necessary, permeabilize sections with 0.25% Triton X-100 in PBS for 10 minutes.
- Blocking: Block non-specific binding by incubating sections in blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate sections with the primary anti-MUC5AC antibody (diluted in blocking buffer, typically 1:100 to 1:500) overnight at 4°C.

- Secondary Antibody Incubation: Wash sections with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
- Counterstaining and Mounting: Wash sections with PBS, counterstain with DAPI for 5 minutes, wash again, and mount with mounting medium.
- Imaging: Visualize sections using a fluorescence or confocal microscope.

Conclusion

While human MUC5AC and mouse Muc5ac share fundamental structural and functional characteristics as major gel-forming mucins, significant differences exist in their primary sequence, expression patterns, and specific roles in the pathophysiology of respiratory diseases. These distinctions are crucial for the interpretation of data from murine models and for the design of therapeutic strategies targeting mucus hypersecretion in human diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in this field.

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